1-bromocyclopentane-1-carbonitrile
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Overview
Description
1-bromocyclopentane-1-carbonitrile: is an organic compound with the molecular formula C6H8BrN . It is a derivative of cyclopentane, where a bromine atom and a nitrile group are attached to the same carbon atom. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromocyclopentane-1-carbonitrile can be synthesized through the bromination of cyclopentane followed by the introduction of a nitrile group. One common method involves the reaction of cyclopentane with bromine in the presence of a catalyst to form bromocyclopentane. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-bromocyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopentane derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
- Substituted cyclopentane derivatives (e.g., cyclopentanol, cyclopentylamine).
- Cyclopentylamine from reduction of the nitrile group.
- Cyclopentane carboxylic acid from oxidation of the nitrile group.
Scientific Research Applications
Chemistry: 1-bromocyclopentane-1-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various cyclopentane derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities .
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-bromocyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and oxidation, leading to the formation of different functional groups. These reactions are mediated by specific reagents and catalysts that influence the reaction pathways and outcomes .
Comparison with Similar Compounds
1-chlorocyclopentane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-fluorocyclopentane-1-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
1-iodocyclopentane-1-carbonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-bromocyclopentane-1-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the same carbon atom. This combination imparts distinct reactivity and allows for diverse chemical transformations. The bromine atom’s larger size and higher reactivity compared to chlorine and fluorine make it particularly useful in certain synthetic applications.
Biological Activity
1-Bromocyclopentane-1-carbonitrile (C6H8BrN) is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a cyano group attached to a cyclopentane ring. Its structural formula can be represented as follows:
This unique configuration contributes to its reactivity and biological interactions.
Biological Activity Overview
Research on this compound has primarily focused on its effects on various cellular processes, including apoptosis, cell proliferation, and enzyme inhibition.
Antiproliferative Activity
Studies have indicated that compounds similar to this compound exhibit significant antiproliferative properties. For instance, related halogenated compounds have shown IC50 values in the low micromolar range against cancer cell lines, suggesting potential for further exploration in cancer therapeutics .
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, several studies highlight the importance of caspase activation in mediating apoptosis. Compounds with similar structures have been shown to activate caspases, leading to programmed cell death in malignant cells .
Structure-Activity Relationships (SAR)
Research into the SAR of halogenated cyclopentane derivatives indicates that the position and nature of substituents significantly influence biological activity. The presence of bromine enhances lipophilicity and may improve membrane permeability, facilitating cellular uptake .
Table 1: SAR Insights for Halogenated Compounds
Compound Structure | Key Substituents | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Br, CN | TBD | Caspase activation |
Brominated Pyrazole | Br, Phenyl | 0.26 | MEK pathway inhibition |
Dihydrobenzo[ e ][ 1,4 ]oxazepin | Various | 0.54 | Differentiation induction |
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Case Study 1 : A study demonstrated that brominated compounds could inhibit key metabolic enzymes relevant to neurodegenerative disorders, suggesting a broader therapeutic potential beyond oncology .
- Case Study 2 : In vitro studies showed that certain derivatives could induce differentiation in acute myeloid leukemia cells, highlighting their utility in hematological malignancies .
Properties
IUPAC Name |
1-bromocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-6(5-8)3-1-2-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQEJATTVGAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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